N-methyl para-methyl Phenyl fentanyl (hydrochloride)
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Overview
Description
N-methyl para-methyl Phenyl fentanyl (hydrochloride) is a synthetic opioid analgesic compound. It is structurally similar to fentanyl, a well-known opioid, and is used primarily for research and forensic applications
Preparation Methods
The synthesis of N-methyl para-methyl Phenyl fentanyl (hydrochloride) involves several steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride.
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-methyl para-methyl Phenyl fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-methyl para-methyl Phenyl fentanyl (hydrochloride) is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: It is studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic routes and the optimization of existing processes.
Mechanism of Action
N-methyl para-methyl Phenyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound primarily targets the mu-opioid receptor, which is responsible for its analgesic effects .
Comparison with Similar Compounds
N-methyl para-methyl Phenyl fentanyl (hydrochloride) is similar to other fentanyl analogs, such as:
para-Methoxyfentanyl: This compound is also a potent synthetic opioid with similar effects but slightly lower potency.
N-(3,4,5-TMA) Fentanyl (hydrochloride): This compound is structurally similar and is used for research and forensic applications.
Properties
CAS No. |
2710510-11-3 |
---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-16-8-10-18(11-9-16)22(19-12-14-21(2)15-13-19)20(23)17-6-4-3-5-7-17;/h3-11,19H,12-15H2,1-2H3;1H |
InChI Key |
POXSKWLGKLXHAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)C)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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